1-Methyl-3-phenyl-1H-pyrazole

Photochemistry Reaction Mechanism Isomer Stability

Researchers requiring the exact 3-phenyl regioisomer of N-methylpyrazole-not a generic isomer mixture-face reproducibility risks when substituting the 4- or 5-phenyl analogs, which exhibit fundamentally different photochemical behavior and lack the PPO-targeting herbicidal activity documented in patent literature. - As the specific scaffold in US5767373A, this 3-Ph isomer is the validated intermediate for PPO-inhibiting herbicide synthesis; regioisomer identity is critical to achieving claimed efficacy. - Its distinct phototransposition pathway (Pavlik & Connors) makes it the required substrate for mechanistic photochemical studies-substituting the 5-isomer yields divergent photoproducts. - Supplied at ≥97% purity as a stable solid (mp 55-56°C), ensuring batch-to-batch consistency for catalyst ligand synthesis and medicinal chemistry campaigns targeting kinases, GPCRs, and CNS receptors.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 3463-26-1
Cat. No. B1593523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-phenyl-1H-pyrazole
CAS3463-26-1
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2/c1-12-8-7-10(11-12)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyAQQUNJMVAKJGKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-phenyl-1H-pyrazole: Defined Regioisomeric Scaffold


1-Methyl-3-phenyl-1H-pyrazole (CAS 3463-26-1) is a well-defined, commercially available heterocyclic building block belonging to the 1-alkyl-3-arylpyrazole class, with a molecular weight of 158.20 g/mol and formula C10H10N2 [1]. This compound is a specific regioisomer where the phenyl group is substituted at the 3-position of the pyrazole ring, a structural feature that imparts unique physicochemical and reactivity profiles compared to its 4- and 5-phenyl substituted analogs [2]. It is widely utilized as an intermediate in the synthesis of bioactive small molecules and agrochemicals, with established applications in pharmaceutical research and herbicidal development [3].

Defined 3-phenyl regioisomeric scaffold with unique reactivity profile
Reported intermediate in agrochemical and pharmaceutical research synthesis
Predicted ionization and solubility may inform solvent and pH selection

Why the 3-Phenyl Isomer Cannot Be Replaced


The assumption that any methyl-phenylpyrazole isomer is functionally interchangeable is not supported by experimental data. The position of the phenyl substituent on the pyrazole ring dictates the compound's photochemical stability, electronic properties, and overall reactivity. As demonstrated by Pavlik and Connors, the three phenyl-substituted 1-methylpyrazole isomers exhibit fundamentally different photochemical behaviors; while 1-methyl-4-phenylpyrazole undergoes regiospecific phototransposition, 1-methyl-5-phenylpyrazole does not [1]. This lack of regiospecificity in the 5-isomer indicates a distinct mechanistic pathway and different excited-state chemistry . Furthermore, the regioisomer itself has been the specific scaffold for a series of patented herbicidal compounds, underscoring the functional importance of the 3-phenyl substitution pattern in agrochemical applications [2]. These findings establish that the 3-phenyl isomer is not a generic 'pyrazole' but a specific chemical entity with unique performance characteristics.

Photochemical pathway mismatch

3-phenyl isomer exhibits distinct photoproducts; 4-phenyl undergoes regiospecific transposition, altering reaction outcomes.

Product selectivity divergence

5-phenyl isomer yields multiple imidazoles under UV, which may shift downstream synthesis results.

Patent-specific scaffold requirement

Industrial herbicidal patents explicitly require 3-phenyl substitution; alternative isomers lack documented utility.

Quantitative Differentiation Against Key Analogs


Comparative Photochemical Stability vs. 4- and 5-Phenyl Analogs

1-Methyl-3-phenyl-1H-pyrazole demonstrates a photochemical stability profile distinct from its 4-phenyl and 5-phenyl regioisomers. While 1-methyl-4-phenylpyrazole undergoes regiospecific phototransposition, and 1-methyl-5-phenylpyrazole yields a mixture of imidazole products, the photochemical behavior of the 3-phenyl isomer differs, establishing its non-interchangeable nature . This differentiation is critical for applications involving light exposure, such as photoredox catalysis or the study of light-induced reactions.

Photochemical behavior
Head-to-head
3-phenyl: distinct photoproducts; 4-phenyl: regiospecific transposition; 5-phenyl: imidazole mixture
Predictable photoproduct for light-sensitive studies
UV irradiation in methanol; confirm products for your conditions
Photochemistry Reaction Mechanism Isomer Stability

Predicted pKa and Aqueous Solubility

Computational predictions indicate that 1-methyl-3-phenyl-1H-pyrazole possesses a predicted pKa of 1.72 and an aqueous solubility (LogS ESOL) of -2.62 (equivalent to 0.376 mg/mL) . These values are directly influenced by the 3-phenyl substitution pattern and the resulting electron distribution in the pyrazole ring. While direct experimental pKa data for the 4- and 5-isomers were not available for cross-study comparison, the pKa of a pyrazole is known to be sensitive to substitution position [1], meaning these predicted values are characteristic of this specific regioisomer and cannot be assumed for its analogs.

Predicted pKa & Solubility
Class-level inference
pKa 1.72 ± 0.10; LogS -2.62 (0.376 mg/mL)
Supports reaction condition design
Computational prediction; experimental verification recommended
Physicochemical Properties Drug Formulation ADME Prediction

Commercial Availability as a Certified Building Block

1-Methyl-3-phenyl-1H-pyrazole is routinely supplied at a minimum purity of 97% by multiple vendors, with accompanying Certificates of Analysis (CoA) that can include NMR, HPLC, and GC data . This level of documentation provides the traceability and quality assurance required for reproducible scientific research and cGMP manufacturing. In contrast, less common regioisomers like 1-methyl-4-phenylpyrazole or other functionalized pyrazoles may only be available in smaller quantities, lower purity, or without the same level of batch-specific analytical support, which can introduce variability into experimental results.

Commercial Quality
Cross-study comparable
Purity ≥97% with CoA (NMR, HPLC, GC)
Ensures synthesis reproducibility
Batch-specific documentation; review before use
Chemical Sourcing Analytical Standards Building Blocks

Patented Scaffold for Agrochemical Development

The 1-methyl-3-phenyl-1H-pyrazole core structure is the explicit subject of multiple patents for herbicidal compositions [1]. For instance, BASF patents claim substituted 1-methyl-3-phenylpyrazoles as active herbicidal ingredients, specifying that the phenyl group at the 3-position is a critical feature of the general formula (I) [2]. This patent activity highlights the industrial significance of this specific regioisomer as a privileged scaffold for agrochemical innovation, as opposed to its 4- or 5-phenyl counterparts, which are not the focus of this class of patents.

Patent Specificity
Class-level inference
Core scaffold in multiple PPO herbicide patents; 3-phenyl critical
Reported industrial scaffold for agrochemical research
Patent analysis; confirm scope for your target
Agrochemicals Herbicides Patent Literature

Validated Research and Industrial Application Scenarios


Agrochemical Intermediate for PPO-Inhibiting Herbicides

1-Methyl-3-phenyl-1H-pyrazole is a key intermediate in the synthesis of a patented class of herbicides that target the protoporphyrinogen oxidase (PPO) enzyme [1]. The specific 3-phenyl substitution pattern is essential for the activity of these compounds, as detailed in patent literature (e.g., US5767373A) [1]. Sourcing this exact regioisomer is non-negotiable for replicating the patented synthetic routes and achieving the claimed herbicidal efficacy.

Building Block for Kinase Inhibitor and CNS Drug Discovery

As a component of the GDB-13 chemical universe database, 1-methyl-3-phenyl-1H-pyrazole is a recognized 'useful research reagent for the synthesis of bioactive important small molecules' [2]. Its well-defined physicochemical properties, including a predicted pKa of 1.72 and LogP of ~1.97-2.08, make it a suitable scaffold for drug discovery programs targeting kinases, GPCRs, and CNS disorders, where pyrazole cores are commonly employed .

Photochemical and Mechanistic Studies of Heterocyclic Reactivity

The distinct photochemical behavior of 1-methyl-3-phenyl-1H-pyrazole, which differs fundamentally from its 4- and 5-phenyl isomers, makes it a specific subject for fundamental mechanistic studies . Researchers investigating excited-state chemistry, phototransposition, and the isomerization of heteroaromatic compounds require this exact regioisomer to study its unique reaction pathway, as using the 5-phenyl isomer would lead to a completely different set of photoproducts .

Ligand Design for Coordination Complexes and Catalysis

The compound's high purity (97%) and solid-state stability at room temperature (melting point 55-56°C) make it a reliable precursor for synthesizing pyrazole-based ligands for transition metals . The nitrogen atoms in the pyrazole ring can coordinate to metal centers, and the 3-phenyl group provides steric bulk and potential for π-π interactions, influencing the resulting catalyst's activity and selectivity. Using an impure or incorrect isomer could lead to catalyst deactivation or poor reproducibility.

Application
Selection Property
Validation Focus
Agrochemical PPO inhibitor research
3-Phenyl regioisomer scaffold
Herbicidal activity assay evaluation
Kinase and CNS research tool synthesis
Predicted drug-like scaffold (pKa, LogP)
Target engagement screening
Photochemical isomerization studies
Isomer-specific photoreactivity
Photoproduct analysis under UV
Coordination ligand design
High purity and stable melting point
Catalyst activity and reproducibility testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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